molecular formula C11H18Cl2N4 B11790807 (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride

(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11790807
M. Wt: 277.19 g/mol
InChI Key: CCZIVMJLBFFRSV-UHFFFAOYSA-N
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Description

(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and methyl groups, a piperidine ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-chloro-6-methylpyrimidine, which is then reacted with piperidine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific receptors in the body, providing insights into receptor-ligand interactions .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride is unique due to its combination of a pyrimidine ring with a piperidine and methanamine group.

Properties

Molecular Formula

C11H18Cl2N4

Molecular Weight

277.19 g/mol

IUPAC Name

[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H17ClN4.ClH/c1-8-5-10(12)15-11(14-8)16-4-2-3-9(6-13)7-16;/h5,9H,2-4,6-7,13H2,1H3;1H

InChI Key

CCZIVMJLBFFRSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)CN)Cl.Cl

Origin of Product

United States

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